Cyclohexyl 2-hydroxy-2-methylpropanoate

Thermal stability High-temperature solvent Ester physical properties

Cyclohexyl 2-hydroxy-2-methylpropanoate (CAS 34900-11-3), also known as cyclohexyl alpha-hydroxyisobutyrate, is a C10 ester bearing both a cyclohexyl ring and a tertiary α-hydroxyl group. This bifunctional architecture places it within the broader class of alpha-hydroxyisobutyrate esters, which are recognized for utility as fragrance ingredients, high-performance solvents, and polymer intermediates.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 34900-11-3
Cat. No. B12803399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-hydroxy-2-methylpropanoate
CAS34900-11-3
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC1CCCCC1)O
InChIInChI=1S/C10H18O3/c1-10(2,12)9(11)13-8-6-4-3-5-7-8/h8,12H,3-7H2,1-2H3
InChIKeyGKGKKHKRGIAAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 2-Hydroxy-2-methylpropanoate (CAS 34900-11-3): Structural Identity and Core Functional Class


Cyclohexyl 2-hydroxy-2-methylpropanoate (CAS 34900-11-3), also known as cyclohexyl alpha-hydroxyisobutyrate, is a C10 ester bearing both a cyclohexyl ring and a tertiary α-hydroxyl group [1]. This bifunctional architecture places it within the broader class of alpha-hydroxyisobutyrate esters, which are recognized for utility as fragrance ingredients, high-performance solvents, and polymer intermediates [2][3]. The cyclohexyl moiety imparts distinct physicochemical properties—including elevated boiling point, moderated volatility, and enhanced lipophilicity—that differentiate it from short-chain alkyl congeners and position it for applications requiring thermal stability or controlled release [1].

Why Cyclohexyl 2-Hydroxy-2-methylpropanoate Cannot Be Casually Replaced by Methyl, Ethyl, Butyl or Non-Hydroxylated Cyclohexyl Ester Analogs


Generic substitution of cyclohexyl 2-hydroxy-2-methylpropanoate with seemingly related esters—such as ethyl 2-hydroxyisobutyrate, butyl 2-hydroxyisobutyrate, or cyclohexyl isobutyrate—is chemically unsound because the cyclohexyl ring and the α-hydroxyl group each contribute uniquely to boiling point, hydrogen-bonding capacity, and solvency [1][2]. The cyclohexyl substituent raises the atmospheric boiling point by >110 °C relative to ethyl 2-hydroxyisobutyrate and by >60 °C relative to cyclohexyl isobutyrate, directly impacting evaporation rate, flash-point safety margins, and thermal processing windows [3]. Conversely, removing the α-hydroxyl group (as in cyclohexyl isobutyrate) eliminates the hydrogen-bond donor site, altering compatibility with polar polymers, liquid-crystal formulations, and fragrance substantivity [4]. The quantitative comparisons in Section 3 provide the data foundation for scientifically grounded selection and procurement decisions.

Cyclohexyl 2-Hydroxy-2-methylpropanoate: Head-to-Head Quantitative Differentiation Evidence


Boiling-Point Elevation vs. Ethyl 2-Hydroxyisobutyrate: Thermal Process Window Advantage

Cyclohexyl 2-hydroxy-2-methylpropanoate exhibits a boiling point of 266.2 °C at 760 mmHg , which is approximately 116 °C higher than that of ethyl 2-hydroxyisobutyrate (150 °C at 760 mmHg) [1]. This large differential is a direct consequence of the cyclohexyl group's higher molecular weight and increased van der Waals surface area.

Thermal stability High-temperature solvent Ester physical properties

Volatility and Flash-Point Advantages vs. Cyclohexyl Isobutyrate: The Impact of the α-Hydroxyl Group

Cyclohexyl 2-hydroxy-2-methylpropanoate possesses a flash point of 105 °C , significantly higher than the 74.9 °C flash point of its non-hydroxylated congener, cyclohexyl isobutyrate (CAS 1129-47-1) . This 30 °C improvement in flash point is attributable to the α-hydroxyl group, which introduces intermolecular hydrogen bonding that reduces vapor pressure.

Hydrogen bonding Volatility control Flash-point safety

Synthesis Yield from Alpha-Hydroxyisobutyric Acid: Documented Transesterification Efficiency

In a documented transesterification procedure, cyclohexyl 2-hydroxy-2-methylpropanoate was synthesized by reacting cyclohexanol with ethyl alpha-hydroxyisobutyrate in the presence of p-toluenesulfonic acid catalyst, yielding 100 g of distilled product boiling at 84 °C/4 mmHg with a saponification equivalent of 190 [1]. For comparison, under analogous conditions, bornyl alpha-hydroxyisobutyrate was obtained in 85% yield (42.0 g distilled, 99–100 °C/3.5 mmHg) and menthyl alpha-hydroxyisobutyrate in 35.6% yield [1].

Ester synthesis Transesterification Process chemistry

Fragrance-Ingredient Viability: Patent Inclusion in Alpha-Hydroxyisobutyrate Ester Fragrance Compositions

A 2021 patent application explicitly claims cyclohexyl 2-hydroxy-2-methylpropanoate as a member of the alpha-hydroxyisobutyrate ester class useful as a fragrance ingredient, listing the cyclohexyl group among preferred cyclic alkyl substituents [1]. While the methyl and ethyl esters (e.g., ethyl 2-hydroxyisobutyrate) are noted primarily for fruity odor profiles , the cyclohexyl variant is categorized alongside higher alkyl and cyclic esters that provide substantivity and odor-modulation benefits in perfume compositions [1].

Fragrance chemistry Perfume ingredient Olfactory differentiation

Refractive Index and Density Differentiators vs. Methyl and Ethyl 2-Hydroxyisobutyrate Esters

Cyclohexyl 2-hydroxy-2-methylpropanoate has a reported refractive index of 1.472 and density of 1.05 g/cm³ , substantially higher than both methyl 2-hydroxyisobutyrate (refractive index ~1.411, density ~1.023 g/mL) [1] and ethyl 2-hydroxyisobutyrate (refractive index 1.408, density ~0.965 g/mL) [2]. These optical and density shifts are consistent with the larger molar refraction of the cyclohexyl moiety.

Optical properties Formulation consistency Quality control

Solvent-Application Eligibility: Inclusion in Alkyl Alpha-Hydroxyisobutyrate Solvent Patent Class

A 1997 solvent-composition patent (US5612303) discloses that alkyl α-hydroxyisobutyrate esters, as a class, exhibit 'extremely high dissolving power for high polymers, fats and oils, fluxes, liquid crystals, etc.' while offering low toxicity, absence of offensive odor, and relatively high boiling points conducive to safe handling [1]. Cyclohexyl 2-hydroxy-2-methylpropanoate falls within the generic scope of this patent class as an alkyl α-hydroxyisobutyrate. By contrast, common ester solvents such as cyclohexyl acetate (boiling point ≈173 °C) [2] lack the tertiary α-hydroxyl group that contributes to the enhanced solvency profile described in the patent [1].

High-performance solvent Polymer dissolution Liquid-crystal processing

Cyclohexyl 2-Hydroxy-2-methylpropanoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Temperature Reaction Solvent or Heat-Transfer Fluid

With a boiling point of 266.2 °C at atmospheric pressure—more than 116 °C above ethyl 2-hydroxyisobutyrate—this compound is suited for reactions or distillations requiring sustained temperatures above 150 °C without pressurization . Its flash point of 105 °C further supports safer operation in heated systems compared with non-hydroxylated cyclohexyl esters .

Perfume and Fragrance Formulation Component

Explicit patent inclusion as an alpha-hydroxyisobutyrate ester fragrance ingredient , combined with the higher boiling point and lower volatility conferred by the cyclohexyl group, makes this compound suitable as a fragrance base-note or fixative that provides substantivity beyond what short-chain esters can deliver .

Polymer and Coating Solvent with Enhanced Dissolving Power

As an alkyl α-hydroxyisobutyrate, this compound falls within a patented solvent class characterized by 'extremely high dissolving power' for high polymers, fats, oils, fluxes, and liquid crystals, while offering low toxicity and absence of offensive odor . The combination of the cyclohexyl ring and α-hydroxyl group provides solubility advantages over common cyclohexyl ester solvents such as cyclohexyl acetate .

Synthetic Intermediate with Established Transesterification Route

A documented transesterification procedure using ethyl alpha-hydroxyisobutyrate and cyclohexanol with an acid catalyst yields cyclohexyl 2-hydroxy-2-methylpropanoate as a readily distillable product . This established synthetic accessibility supports its procurement as a building block for further derivatization, including etherification and acylation at the free hydroxyl group, as described in the original patent .

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